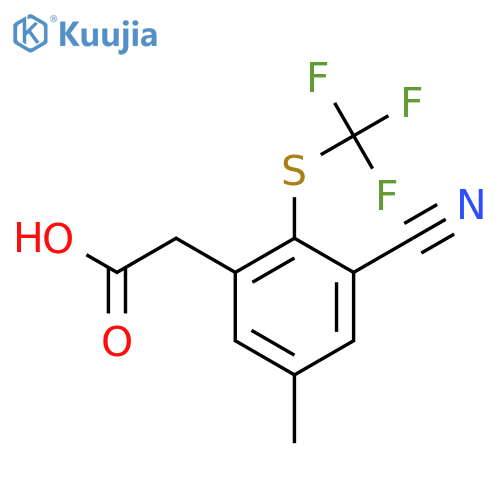Cas no 1807247-63-7 (3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid)

1807247-63-7 structure
商品名:3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid
CAS番号:1807247-63-7
MF:C11H8F3NO2S
メガワット:275.246932029724
CID:5001272
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid
-
- インチ: 1S/C11H8F3NO2S/c1-6-2-7(4-9(16)17)10(8(3-6)5-15)18-11(12,13)14/h2-3H,4H2,1H3,(H,16,17)
- InChIKey: UNQKWZXNBGZCMJ-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C(C#N)=CC(C)=CC=1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- トポロジー分子極性表面積: 86.4
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014715-500mg |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid |
1807247-63-7 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
| Alichem | A010014715-250mg |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid |
1807247-63-7 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A010014715-1g |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid |
1807247-63-7 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1807247-63-7 (3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 503537-97-1(4-bromooct-1-ene)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
